molecular formula C11H9NO3 B110556 4-Amino-1-hydroxy-2-naphthoic acid CAS No. 13065-87-7

4-Amino-1-hydroxy-2-naphthoic acid

Cat. No. B110556
CAS RN: 13065-87-7
M. Wt: 203.19 g/mol
InChI Key: FGVNXCHIPUMQON-UHFFFAOYSA-N
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Description

4-Amino-1-hydroxy-2-naphthoic acid is a chemical compound . It is also known as a heterocyclic organic compound . It is used for experimental and research purposes .

Scientific Research Applications

Fluorescent Indicator for Titration

4-Amino-1-hydroxy-2-naphthoic acid and its derivatives have been utilized as fluorescent indicators for complexometric titrations. Specifically, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid, a related compound, has been effective in the fluorimetric titration of calcium and magnesium, showcasing its utility in analytical chemistry (Clements, Read, & Sergeant, 1971).

Complex Formation with Metals

The compound has been studied for its ability to form complexes with various metals. Research has explored the equilibrium studies of binary and ternary complexes involving 2-hydroxy-1-naphthoic acid with different metals and amino acids, indicating its potential in coordination chemistry (Ahmed, Shoukry, & Mostafa, 2021).

Supramolecular Assemblies

Studies have focused on the formation of supramolecular assemblies involving 2-hydroxy-3-naphthoic acid and N-heterocycles. These studies analyze the weak interactions, including hydrogen bonds and aromatic stacking interactions, which are fundamental in understanding molecular self-assembly and crystal engineering (Pang et al., 2015).

Synthesis of Derivatives

Research has been conducted on the synthesis of various derivatives of 2-hydroxy-1-naphthoic acid, which is important for developing new compounds with potential applications in various fields, including materials science and pharmaceuticals (Citterio et al., 1990).

Luminescence Properties

The luminescence properties of adducts formed by 2-hydroxy-3-naphthoic acid have been studied, which is significant for applications in optical materials and sensors (Gao et al., 2011).

Safety And Hazards

4-Amino-1-hydroxy-2-naphthoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-1-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVNXCHIPUMQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342495
Record name 4-Amino-1-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-hydroxy-2-naphthoic acid

CAS RN

13065-87-7
Record name 4-Amino-1-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Sander, G Bucher, H Wandel, E Kraka… - Journal of the …, 1997 - ACS Publications
… 4-Amino-1-hydroxy-2-naphthoic acid 38 was dissolved in ethanol, saturated with gaseous HCl. After being cooled to 5 C, the mixture was treated with a small excess of isoamylnitrite. …
Number of citations: 43 pubs.acs.org

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